2-Fluoro-cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorocyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJTSUSKQOYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436583 | |
| Record name | 2-FLUORO-CYCLOPROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105919-28-6 | |
| Record name | 2-FLUORO-CYCLOPROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro Cyclopropanamine and Its Derivatives
Stereoselective Synthesis of 2-Fluoro-cyclopropanamine Isomers
The controlled synthesis of specific isomers of this compound is crucial for its application in pharmaceuticals. Researchers have developed asymmetric, diastereoselective, and enantioselective routes to access these chiral molecules.
Asymmetric Synthesis Approaches for Chiral this compound
Asymmetric synthesis of this compound often involves the use of chiral catalysts to induce stereoselectivity in the cyclopropanation step. While direct asymmetric synthesis of the parent amine is not extensively documented, the synthesis of chiral fluorinated cyclopropane (B1198618) precursors is a well-established strategy. For instance, the asymmetric cyclopropanation of α-fluorostyrene using an enantiopure copper catalytic system, composed of a chiral bis(oxazoline) ligand and copper(I) triflate, provides a pathway to chiral fluorinated cyclopropane derivatives. This approach creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the key stereocenter-forming reaction, the auxiliary is removed.
Diastereoselective Cyclopropanation Strategies
Diastereoselective cyclopropanation strategies are employed when the starting material already contains a stereocenter, and the goal is to control the formation of a new stereocenter relative to the existing one. One method involves the reaction of a chiral N-vinyl derivative with a fluorinated carbene. The existing chirality in the N-vinyl compound influences the facial selectivity of the carbene addition, leading to the formation of diastereomerically enriched cyclopropylamine (B47189) derivatives.
A notable example is the diastereoselective synthesis of fluorocyclopropyl analogs of cabozantinib, where the stereochemistry of the final product is influenced by the existing stereocenters in the precursor molecule during the cyclopropanation reaction.
Enantioselective Routes to Fluorinated Cyclopropanamines
Enantioselective routes aim to produce a single enantiomer of a chiral compound from a prochiral starting material. This is often achieved using chiral catalysts or reagents. The enantioselective synthesis of fluorinated cyclopropanes can be accomplished through various methods, including metal-catalyzed cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids in the presence of a chiral dioxaborolane ligand. scholaris.caresearchgate.net This method has been shown to be effective for a range of substrates, providing high yields and excellent enantioselectivities. scholaris.caresearchgate.net
The following table summarizes the enantioselective cyclopropanation of various fluoro-substituted allylic alcohols:
| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | 85 | >94 |
| 2 | (Z)-3-(4-Bromophenyl)-2-fluoroprop-2-en-1-ol | 88 | >94 |
| 3 | (Z)-2-Fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | 90 | >94 |
| 4 | (E)-2-Fluoro-3-phenylprop-2-en-1-ol | 91 | >94 |
Data sourced from studies on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. scholaris.ca
General Synthetic Routes
More general synthetic routes to this compound and its derivatives have been developed, often involving the formation of a ketone intermediate followed by its reduction to the desired amine.
Formation of Cyclopropyl-2-fluorobenzyl Ketone Intermediates
A common intermediate in the synthesis of certain this compound derivatives is cyclopropyl-2-fluorobenzyl ketone. Several methods exist for the preparation of this key intermediate. One prevalent method involves a Grignard reaction between a 2-fluorobenzyl magnesium halide and cyclopropanecarbonitrile.
Another route involves the reaction of o-fluorophenylacetic acid with cyclopropanecarboxylic acid derivatives. For example, o-fluorophenylacetic acid can be treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with the sodium salt of ethyl cyclopropanecarboxylate (B1236923) to form an intermediate which, after hydrolysis and decarboxylation, yields cyclopropyl-2-fluorobenzyl ketone.
A patent describes a method starting from o-fluorophenyl acetate (B1210297) and cyclopropanecarboxylic acid, highlighting milder reaction conditions and avoiding anhydrous and anaerobic environments. google.com
Reduction of Ketone Intermediates to Amine
The final step in this general synthetic route is the conversion of the cyclopropyl-2-fluorobenzyl ketone to the corresponding amine. This transformation is typically achieved through reductive amination. Reductive amination involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced to the amine.
Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of a metal hydride/ammonia mediated reductive amination can selectively prepare primary amines with minimal formation of secondary and tertiary amine byproducts.
Cyclization and Amination Processes
The construction of the this compound scaffold can be approached through methods that simultaneously form the ring and introduce the nitrogen functionality. One such strategy involves the hydrofluorination of aziridines, which serve as precursors to β-fluoroamines. While not a direct cyclopropanation, the principles of ring-opening and functionalization are relevant. For instance, the in-situ generation of amine-HF reagents from benzoyl fluoride (B91410) and a non-nucleophilic alcohol, catalyzed by a Lewis base, has proven effective for the hydrofluorination of aziridines. organic-chemistry.org This method demonstrates broad applicability with respect to different N-protecting groups and substitution patterns on the aziridine (B145994) ring, offering regio- and diastereoselective access to medicinally relevant β-fluoroamine building blocks. organic-chemistry.orgucla.edu
Another approach involves the transformation of other functional groups on a pre-formed cyclopropane ring. For example, the presence of electron-withdrawing carbonyl groups with α-hydrogen atoms on a cyclopropane precursor can enable E2 elimination following halofluorination, leading to subsequent cyclization into fused-ring systems. beilstein-journals.org While this example leads to a fused ring, the underlying principle of intramolecular cyclization following functionalization is a key concept. The conversion of a fluorinated cyclopropane nitrile to triazine derivatives through catalysis with Ag₂O and NH₃/(CF₃CO)₂O also highlights a method of incorporating nitrogen into a fluorinated cyclopropane system. nih.gov
Transition Metal-Catalyzed [2+1]-Cycloaddition
Transition metal-catalyzed [2+1]-cycloaddition reactions represent a powerful and well-established method for the synthesis of cyclopropane rings. researchgate.net This strategy typically involves the reaction of an alkene with a carbene precursor, mediated by a transition metal catalyst. In the context of synthesizing fluorinated cyclopropanes, this approach is particularly valuable.
Research has demonstrated the efficacy of cobalt(II)-salen complexes in catalyzing the asymmetric cyclopropanation of para-fluorinated styrenes with ethyl diazoacetate. nih.gov By modifying the steric properties of the C₂-symmetric ligand side chains, the enantiomeric ratio of the resulting cyclopropane product can be significantly improved. nih.gov This methodology has been successfully applied to the gram-scale synthesis of lead compounds for therapeutic applications. nih.gov
| Catalyst System | Substrates | Product Type | Key Feature |
| Co(II)-salen complexes | para-Fluorinated styrenes, Ethyl diazoacetate | Chiral fluorinated cyclopropanes | High cis-selectivity and enantioselectivity nih.gov |
| Nickel / Photocatalyst | Olefin, Benzylic ether | Difluoromethylated cyclopropanes | Intramolecular cross-electrophile coupling thieme.de |
| Rhodium(II) acetate | Glycals, Cyclic diazoamides | Spirooxindolyl sugar cyclopropanes | High stereoselectivity with cyclic carbenoids researchgate.net |
Biocatalytic Approaches to Amines with Stereocenters
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of stereoselectivity under mild reaction conditions. mdpi.com For the synthesis of fluorinated cyclopropanes with defined stereocenters, engineered enzymes have shown remarkable potential. nih.gov Engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes. nih.gov These biocatalysts facilitate the cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). nih.gov This biocatalytic method provides access to transformations not currently achievable with traditional chemocatalytic methods and has been demonstrated on a gram scale. nih.gov
The application of enzymes, such as lipases, is also prevalent in the synthesis of chiral amines. For example, lipases have been used in Mannich reactions for the synthesis of new Mannich bases, demonstrating the versatility of biocatalysts in C-N bond formation. mdpi.com Furthermore, the kinetic resolution of racemic cis-2-fluorocyclopentanols using lipases from Burkholderia cepacia has been achieved with high enantioselectivity (ee > 98%). nbuv.gov.ua The resulting enantiomerically pure fluorocyclopentanols can then be converted to 1,2-aminofluorocyclopentanes via the Mitsunobu reaction, showcasing a chemoenzymatic route to chiral fluoroamines. nbuv.gov.ua These examples underscore the potential of integrating biocatalysis for the stereocontrolled synthesis of this compound and its derivatives.
| Biocatalyst | Reaction Type | Substrates | Product Feature |
| Engineered Myoglobin | Asymmetric Cyclopropanation | gem-Difluoro alkenes, Diazoacetonitrile | High diastereo- and enantiocontrol nih.gov |
| Burkholderia cepacia Lipase | Kinetic Resolution | Racemic cis-2-fluorocyclopentanols | High enantioselectivity (>98% ee) nbuv.gov.ua |
| Lipase from Candida antarctica B (CAL-B) | Mannich Reaction | Ketones, Aryl amines, Aromatic aldehydes | Synthesis of novel Mannich bases mdpi.com |
Fluorination Strategies for Cyclopropane Rings
The introduction of fluorine onto a cyclopropane ring can be accomplished through various synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into direct fluorination of a pre-formed cyclopropane ring, the use of fluorinated intermediates, and the assembly of the ring from fluorine-containing building blocks.
Nucleophilic Fluorination of Cyclopropane Rings
Nucleophilic fluorination involves the introduction of a fluorine atom using a fluoride source as a nucleophile. A significant challenge in nucleophilic fluorination is the nature of fluoride sources; common metal fluoride salts often have low solubility and high basicity, which can lead to side reactions. ucla.edu To overcome these challenges, specialized reagents and catalytic systems have been developed. For example, PyFluor has been developed as a stable and low-cost deoxyfluorination reagent that can convert alcohols to fluorides with minimal elimination side products. ucla.edu
In the context of strained rings, nucleophilic ring-opening reactions are a viable strategy. A general method for the Brønsted acid-catalyzed nucleophilic ring opening of donor-acceptor cyclopropanes has been described, which is amenable to a wide range of nucleophiles. acs.org While this study focused on other nucleophiles, the principle could be extended to fluoride. Electrochemical fluorination of cyclopropane derivatives bearing arylthio groups has also been investigated, demonstrating that a cyclopropane ring exhibits reactivity akin to a double bond system. researchgate.net The development of catalytic nucleophilic fluorination, including methods catalyzed by transition metals like rhodium, continues to be an active area of research. nih.gov
Incorporation of Fluorine Atoms via Fluorinated Intermediates
An alternative to direct fluorination is the use of intermediates that already contain fluorine, which are then used to construct the cyclopropane ring. Halofluorination reactions, for instance, can be used to generate functionalized small-molecular scaffolds. beilstein-journals.org For example, the bromofluorination of an olefin precursor with N-bromosuccinimide (NBS) and HF·Py, followed by base-induced elimination of HBr, can yield a vinyl fluoride intermediate. nih.gov This vinyl fluoride can then undergo a subsequent difluorocarbene addition to generate a trifluorinated cyclopropane. nih.gov
This strategy of using fluorinated intermediates is powerful as it allows for the controlled introduction of fluorine at specific positions. The synthesis of various highly fluorinated cyclopropanes has been achieved through the reaction of appropriate fluorinated olefins with hexafluoropropylene oxide (HFPO). nih.gov The resulting fluorinated cyclopropanes can then be further functionalized.
| Intermediate Type | Precursor Reaction | Subsequent Reaction | Final Product |
| Vinyl Fluoride | Bromofluorination of an olefin followed by HBr elimination | Difluorocarbene addition | Trifluorocyclopropane nih.gov |
| Fluorinated Olefins | N/A | Reaction with Hexafluoropropylene oxide (HFPO) | Highly fluorinated cyclopropanes nih.gov |
Use of Fluorine-Containing Building Blocks
The use of commercially available or readily synthesized fluorine-containing building blocks is a cornerstone of modern organofluorine chemistry. enamine.netalfa-chemistry.com This approach leverages the availability of a wide array of simple molecules that already incorporate fluorine atoms or fluorinated functional groups. ossila.com These building blocks can then be elaborated into more complex structures, such as this compound.
The rationale for using these building blocks is that fluorine can significantly alter the properties of a molecule, including its pharmacokinetic profile, metabolic stability, and cell permeability, making it a desirable feature in drug discovery. nih.gov A vast number of fluorinated building blocks are available, containing groups such as trifluoromethyl, difluoromethyl, and trifluoromethoxy. These can range from simple aromatic compounds like 2-fluoroaniline (B146934) to more complex heterocyclic structures. alfa-chemistry.com By starting a synthesis with a molecule that already contains the C-F bond, chemists can avoid harsh or challenging fluorination steps late in a synthetic sequence. enamine.net
Multigram Scale Synthesis and Industrial Relevance
The transition from laboratory-scale synthesis to multigram and industrial-scale production of this compound and its derivatives is driven by their increasing importance in various sectors, most notably in the pharmaceutical and agrochemical industries. The development of cost-effective, safe, and high-yield synthetic routes is crucial for meeting the growing demand for these valuable chemical entities.
Multigram Scale Synthesis
A significant challenge in the large-scale synthesis of cyclopropylamine derivatives has been the use of hazardous reagents, expensive materials, and purification methods like column chromatography that are not amenable to industrial production google.com. However, methods have been developed to address these challenges. For instance, a preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate has been reported that is suitable for industrial production due to its low cost and high yield google.com.
One such multi-step synthesis proceeds through several key intermediates, with reactions carried out on a kilogram scale. The process involves the reduction of a precursor compound, cis-N-(2-fluorocyclopropane)-2-[hydroxyl-(4-p-methoxy-phenyl)-methyl] benzamide, using sodium borohydride in a mixed solvent system of isopropyl alcohol and water. This particular step, when performed with 3.09 kg of the starting material, yields the product in 97% yield google.com. Subsequent steps involve reactions with L-Menthyl chloroformate and p-toluenesulfonic acid to ultimately produce the target compound google.com.
The following table summarizes a key reduction step in a documented multigram-scale synthesis of a this compound derivative google.com:
| Starting Material | Reagents | Solvent System | Scale | Yield |
| cis-N-(2-fluorocyclopropane)-2-[hydroxyl-(4-p-methoxy-phenyl)-methyl] benzamide | Sodium borohydride (NaBH4) | Isopropyl alcohol/Water | 3.09 kg | 97% |
This method avoids some of the pitfalls of earlier synthetic routes, which were often lengthy and employed dangerous materials like sodium azide (B81097) in Curtius rearrangements to form the amine group google.com.
Industrial Relevance
The industrial demand for this compound and its derivatives stems from their utility as key building blocks in the synthesis of complex molecules. The rigid cyclopropane ring and the presence of a fluorine atom can impart desirable properties to the final products, such as enhanced bioactivity, metabolic stability, and target specificity credenceresearch.com.
Pharmaceutical Sector: Cyclopropylamine derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) credenceresearch.com. Their structural features are found in drugs targeting a range of conditions, including viral infections, depression, and cancer credenceresearch.com. The unique molecular geometry of these compounds is particularly valuable in antiviral research, where they are explored for their potential to inhibit viral replication credenceresearch.com. The growing investment in drug discovery and development continues to fuel the demand for these specialized chemical intermediates credenceresearch.com.
Agrochemical Sector: In the agrochemical industry, cyclopropylamine derivatives are used to develop advanced crop protection agents like herbicides and fungicides credenceresearch.com. The fluorine component often enhances the efficacy and stability of these products in the field cefacilinas.com. The need for more effective and environmentally benign agricultural solutions to ensure global food security drives the large-scale production of these compounds credenceresearch.comcefacilinas.com.
The expansion of manufacturing capabilities for fluoro derivatives, particularly in emerging chemical markets, underscores their industrial significance cefacilinas.com. The ability to produce these compounds on a multigram to kilogram scale is a critical enabler for their application in both life sciences and material sciences.
Stereochemical Aspects and Conformational Analysis
Absolute Stereochemistry Determination (e.g., (1R,2S) Configuration)
The absolute configuration of chiral amines like 2-fluoro-cyclopropanamine is a crucial aspect of their chemical identity. The designation (1R,2S) refers to the specific three-dimensional arrangement of the amine and fluorine substituents on the cyclopropane (B1198618) ring, as defined by the Cahn-Ingold-Prelog priority rules. Determining this precise arrangement requires specialized analytical techniques.
Other methods for stereochemical elucidation include the rigorous analysis of natural products and their biosynthetic intermediates, which can combine chemical degradation, fragment synthesis, bioinformatics, and NMR spectroscopy to determine the absolute and relative stereochemistries of complex molecules. nih.gov
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as molecular interactions within biological systems are highly specific. nih.govresearchgate.net The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, highlighting the importance of a single stereoisomer for a desired biological function. nih.gov The differential effects of stereoisomers can be observed in both pharmacokinetics (absorption, distribution, metabolism) and pharmacodynamics (target binding and effect). mdpi.com
For any given chiral drug, one enantiomer (the eutomer) may exhibit significantly higher potency or the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable or toxic effects. mdpi.combiomedgrid.com A classic example is the drug thalidomide, where the (R)-enantiomer is sedative while the (S)-enantiomer was found to be teratogenic. mdpi.combiomedgrid.com Similarly, D-ethambutol is an antituberculosis drug, whereas L-ethambutol can cause blindness. biomedgrid.com
In the context of this compound and its derivatives, the specific stereochemistry dictates how the molecule can orient itself and interact with the binding site of a target protein. The spatial positioning of the amine and fluoro groups is critical for forming key interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the target. Research on related fluoroalkyl-substituted cyclopropanes has shown that the relative cis/trans configuration of substituents can influence physicochemical properties like basicity (pKa), which in turn affects how the molecule behaves in a biological environment. bohrium.com A stereoselective uptake by transporter proteins can also be a significant factor, leading to enhanced biological activity for a specific isomer. nih.govresearchgate.net Therefore, the (1R,2S) configuration of this compound is expected to have a distinct biological profile compared to its other stereoisomers.
Conformational Restriction and its Implications
The cyclopropane ring is a key structural feature that imparts significant conformational rigidity to this compound. Unlike larger cycloalkanes such as cyclohexane, the three-membered ring of cyclopropane has no ability to undergo ring flips. researchgate.net This inherent rigidity fixes the substituents in specific spatial orientations relative to one another.
This structural constraint leads to a phenomenon known as "cyclopropylic strain," a form of steric repulsion that occurs between substituents on the ring, particularly those in a cis orientation, which are held in a fixed, eclipsed conformation. researchgate.net This steric effect limits the rotation of the carbon-carbon bonds connecting the cyclopropane ring to adjacent atoms. researchgate.net
The primary implication of this conformational restriction in a medicinal chemistry context is the reduction of the molecule's flexibility. researchgate.net By locking the molecule into a more defined shape, conformational restriction can "pre-organize" the pharmacophore into the geometry required for binding to its biological target. This has a significant thermodynamic advantage; fixing the conformation of a drug in its bioactive state minimizes the entropic cost associated with binding to a target protein. researchgate.net This favorable entropy can lead to several beneficial outcomes:
Enhanced Potency: By reducing the energetic penalty of binding, the molecule can exhibit tighter binding and higher affinity for its target. researchgate.net
Improved Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, which can lead to improved selectivity and a better safety profile. researchgate.net
This strategy of using rigid scaffolds like cyclopropane to constrain molecular shape is a widely used tactic in drug design to optimize ligand-receptor interactions. researchgate.netmdpi.com
Isomeric Forms and their Synthesis
Due to its two chiral centers (at C1 and C2), this compound can exist as four distinct stereoisomers, which occur as two pairs of enantiomers.
| Isomeric Forms of this compound |
| Diastereomeric Pair 1 (trans) |
| (1R,2S)-2-fluorocyclopropan-1-amine |
| (1S,2R)-2-fluorocyclopropan-1-amine |
| Diastereomeric Pair 2 (cis) |
| (1R,2R)-2-fluorocyclopropan-1-amine |
| (1S,2S)-2-fluorocyclopropan-1-amine |
The synthesis of a single, specific stereoisomer, such as (1R,2S)-2-fluoro-cyclopropanamine, requires a stereoselective approach to ensure high enantiomeric and diastereomeric purity. General synthetic routes for related cyclopropylamines have often been lengthy or have used hazardous reagents, making them unsuitable for large-scale production. google.com For instance, some syntheses have employed the Curtius rearrangement using potentially explosive inorganic azides like sodium azide (B81097) to convert a carboxylic acid into an amine. google.com
More refined and industrially applicable methods have been developed. A patented multi-step process for the preparation of (1R, 2S)-2-fluoro-cyclopropanamine tosylate has been described. google.com This synthesis starts from simpler precursors and involves a sequence of reactions, including palladium-catalyzed coupling, Grignard reactions, cyclopropanation using dibromofluoromethane, debromination, and ultimately, resolution and salt formation to isolate the desired (1R,2S) isomer as a tosylate salt. google.com Such complex, multi-step syntheses are often necessary to control the precise stereochemistry required for biological applications.
Reactivity and Chemical Transformations of 2 Fluoro Cyclopropanamine
Oxidation Reactions of the Amine Group
The primary amine group in 2-fluoro-cyclopropanamine is susceptible to oxidation by various reagents. While specific studies detailing the oxidation of this particular compound are not extensively documented in the provided literature, the reactivity can be inferred from the general behavior of primary amines. The reaction outcome is highly dependent on the choice of oxidizing agent and the reaction conditions.
Common oxidation pathways for primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or even cleavage of the C-N bond. The presence of the cyclopropyl (B3062369) ring adds a layer of complexity, as strong oxidizing conditions could potentially lead to ring-opening side reactions.
Table 1: Potential Oxidation Reactions of Primary Amines
| Oxidizing Agent | Typical Product(s) | Notes |
|---|---|---|
| Mild Oxidants (e.g., I₂/Na₂CO₃) | Imines (often transient) | Can be used for subsequent reactions. |
| Peroxy acids (e.g., m-CPBA) | Oximes, Nitroso compounds | The reaction can be controlled to yield specific products. |
| Potassium permanganate (B83412) (KMnO₄) | Can lead to C-N bond cleavage | Harsh conditions may disrupt the cyclopropane (B1198618) ring. |
Research on the oxidation of related compounds, such as mandelic acids using fluorochromate reagents, demonstrates the conversion of functional groups in the presence of complex molecular frameworks, although this does not directly involve an amine group civilica.com. The specific oxidation behavior of this compound would require dedicated experimental investigation to fully characterize the products and yields under different oxidative stresses.
Reduction Reactions to Form Secondary or Tertiary Amines
The conversion of the primary amine in this compound to a secondary or tertiary amine is a key transformation for creating derivatives. This is typically achieved through alkylation or reductive amination, rather than a direct reduction of the amine group itself.
Reductive Amination: This is a widely used method for forming secondary and tertiary amines. The process involves the reaction of the primary amine with an aldehyde or a ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is highly efficient for creating substituted amine derivatives nih.govwhiterose.ac.uk. For instance, reacting this compound with a ketone in the presence of a reducing agent like sodium borohydride (B1222165) would yield a secondary amine. A second reductive amination step could then produce a tertiary amine.
Direct Alkylation: this compound can also be alkylated using alkyl halides. However, this method can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. The nucleophilicity of the resulting secondary amine is often comparable to or greater than the starting primary amine, leading to over-alkylation masterorganicchemistry.com.
The development of direct asymmetric reductive amination (DARA) has provided a powerful tool for the one-step synthesis of chiral tertiary amines from secondary amines and ketones, highlighting the importance of these transformations in modern organic synthesis nih.gov.
Table 2: Methods for Conversion to Secondary and Tertiary Amines
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | High selectivity, mild conditions, avoids over-alkylation. |
Nucleophilic Aromatic Substitution of Fluorine Atom
Nucleophilic Aromatic Substitution (NAS) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. youtube.commasterorganicchemistry.com This reaction is fundamentally different from nucleophilic substitution on an aliphatic ring system like cyclopropane. The mechanism of NAS typically involves two steps: the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores the ring's aromaticity youtube.comyoutube.com.
Key requirements for a successful NAS reaction include:
The presence of a good leaving group on the aromatic ring.
The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, which are necessary to stabilize the negative charge of the intermediate masterorganicchemistry.comyoutube.com.
Interestingly, in the context of NAS, fluorine can be an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction youtube.comyoutube.com.
However, this compound is an aliphatic, non-aromatic compound. Therefore, the fluorine atom on its cyclopropane ring cannot be substituted via a Nucleophilic Aromatic Substitution mechanism. Direct nucleophilic substitution (e.g., via Sₙ1 or Sₙ2 pathways) on the cyclopropane ring is also generally difficult due to ring strain and the strength of the C-F bond.
Ring Opening Reactions and Mechanisms
The strained three-membered ring of this compound is susceptible to ring-opening reactions under specific conditions. The regioselectivity of the C-C bond cleavage (i.e., which bond breaks) is influenced by the substituents on the ring and the reaction mechanism, which can be radical or ionic in nature cas.cnnih.gov.
Studies on related difluoro(methylene)cyclopropanes show that the cleavage can occur at either the bond proximal (adjacent) to the substituent or the bond distal (opposite) to it cas.cnresearchgate.net.
Proximal Bond Cleavage: The addition of amines can promote the opening of the proximal C-C bond. This type of reaction often proceeds through a nucleophilic attack mechanism cas.cn.
Distal Bond Cleavage: Under radical conditions, cleavage of the distal C-C bond is often observed. For example, treatment with tributyltin hydride (n-Bu₃SnH) and a radical initiator like AIBN can lead to the formation of a ring-opened product cas.cn. Similarly, reactions with halogens at elevated temperatures can induce ring-opening to form 1,3-dihalopropanes nih.gov.
In the case of trans-2-phenylcyclopropylamine, a related structure, electrophilic ring opening in the presence of a superacid occurs at the distal C₂-C₃ bond. This is rationalized by the σ-withdrawing effect of the ammonium group, which weakens the distal bond nih.gov. The specific pathway for this compound would depend on the interplay between the electronic effects of both the fluorine and amine substituents.
Table 3: Ring Opening Reactions of Substituted Cyclopropanes
| Condition | Type of Cleavage | Proposed Mechanism | Typical Products |
|---|---|---|---|
| Radical Initiators (e.g., AIBN) | Distal Bond | Radical | Linear, ring-opened structures cas.cn |
| Halogens (e.g., I₂, Br₂) at high temp. | Not specified | Radical/Ionic | 1,3-Dihalopropanes nih.gov |
| Amines | Proximal Bond | Nucleophilic Addition | Ring-opened amino compounds cas.cn |
Derivatization for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the unique combination of properties conferred by the fluorine atom and the rigid cyclopropane ring. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the cyclopropane ring acts as a constrained bioisostere for other groups. The primary amine group serves as a crucial handle for derivatization, allowing for systematic exploration of Structure-Activity Relationships (SAR).
SAR studies involve synthesizing a library of related compounds (analogs) by modifying a lead structure and evaluating their biological activity. For this compound, the amine group is the most common site for derivatization.
Common derivatizations include:
Amide Formation: Reacting the amine with carboxylic acids or their derivatives to form amides. This introduces a hydrogen bond donor/acceptor group and allows for the exploration of different substituent groups (R).
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, which are strong hydrogen bond donors and can mimic phosphate (B84403) groups.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Alkylation/Reductive Amination: As discussed in section 4.2, converting the primary amine to secondary or tertiary amines allows for fine-tuning of basicity, lipophilicity, and steric bulk.
The use of (1R, 2S)-2-fluoro-cyclopropanamine as a key intermediate in the synthesis of the antibiotic Sitafloxacin (B179971) underscores its importance in drug design, where such derivatizations are critical for optimizing efficacy and safety profiles google.com.
Table 4: Common Derivatizations of the Amine Group for SAR Studies
| Derivative Type | Reagent Class | Purpose in SAR |
|---|---|---|
| Amide | Carboxylic Acid, Acyl Chloride | Introduce H-bond donors/acceptors; explore steric/electronic effects of R group. |
| Sulfonamide | Sulfonyl Chloride | Introduce strong H-bond donor; alter acidity and polarity. |
| Urea | Isocyanate | Introduce additional H-bonding sites; increase rigidity. |
Advanced Applications and Future Directions
Agrochemical Research and Crop Protection
The incorporation of fluorine into active molecules is a well-established strategy in the design of modern agrochemicals to enhance their biological efficacy. Fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to target enzymes. The cyclopropane (B1198618) motif is also a recognized pharmacophore in many successful pesticides. Consequently, fluorinated cyclopropane derivatives are attractive scaffolds for the development of novel fungicides and insecticides.
While direct applications of 2-fluoro-cyclopropanamine in commercial agrochemicals are not extensively documented, its structural motifs are present in more complex molecules under investigation. For instance, research into novel diamide (B1670390) compounds has shown that combining pyrazolyl and polyfluoro-substituted phenyl groups can yield substances with fungicidal and insecticidal properties. Similarly, derivatives of 2-phenylpyridine (B120327) are being explored for their insecticidal activity against various pests. The inclusion of a fluorinated cyclopropyl (B3062369) group, such as the one in this compound, is a logical next step in the rational design of new, more effective crop protection agents. The introduction of fluorine can dramatically modify a molecule's lipophilicity and stability, which are critical parameters for its effectiveness as a pesticide rhhz.net.
Future research is likely to focus on synthesizing derivatives of this compound to explore their potential as:
Fungicides: By disrupting the cellular processes of pathogenic fungi.
Insecticides: By acting on the nervous systems of insect pests.
Herbicides: By inhibiting essential plant enzymes.
The table below outlines potential research directions for this compound in agrochemical development.
| Research Area | Potential Application of this compound Derivatives | Rationale |
| Fungicide Development | Synthesis of novel fungicides targeting fungal cell wall biosynthesis. | The fluorinated cyclopropyl group can enhance binding to target enzymes and improve metabolic stability. |
| Insecticide Innovation | Development of new insecticides with novel modes of action. | The unique stereochemistry of the cyclopropane ring can lead to high selectivity for insect receptors. |
| Herbicide Discovery | Creation of herbicides that inhibit amino acid synthesis in weeds. | As an unnatural amino acid, it could act as an antagonist in essential metabolic pathways. |
Material Science Applications
In material science, the introduction of fluorine into organic molecules can impart unique properties, such as high thermal stability, chemical resistance, and low surface energy. Fluorinated compounds are integral to the development of advanced materials with specialized functionalities. The rigid and polar nature of the this compound structure makes it a candidate for creating novel materials.
Quantum-chemical studies have highlighted that the fluorination of cyclopropane significantly influences the molecule's stability, polarity, and electronic properties nih.govresearchgate.net. This "Janus-like" polarity, with distinct electropositive and electronegative faces, could be exploited in the design of materials with specific molecular recognition or self-assembly capabilities researchgate.net. The amine group in this compound also provides a reactive site for incorporation into larger molecular structures.
Potential applications in material science include:
Liquid Crystals: The polarity and rigid shape of fluorinated cyclopropanes could be beneficial in designing new liquid crystalline materials researchgate.net.
Specialty Additives: Its unique electronic properties could be harnessed when used as an additive to modify the characteristics of bulk materials.
Nanomaterials: The amine functionality allows for its attachment to surfaces, potentially modifying the properties of nanoparticles for various applications nih.gov.
Development of Advanced Coatings and Polymers
The properties that make this compound interesting for material science also extend to the development of advanced coatings and polymers. The presence of fluorine is known to lower the surface energy of materials, leading to hydrophobic and oleophobic properties, which are desirable for protective coatings.
The amine group of this compound can act as a monomer or a modifying agent in polymerization reactions. For example, it could be used to create fluorinated polyamides or polyimides with enhanced thermal and chemical stability. The incorporation of the fluorocyclopropyl moiety into a polymer backbone could lead to materials with a unique combination of rigidity, polarity, and low surface energy.
Future research in this area may explore:
Low Surface Energy Coatings: Creating water- and oil-repellent surfaces for applications in non-stick cookware, anti-graffiti coatings, and self-cleaning windows.
High-Performance Polymers: Synthesizing specialty polymers for use in harsh chemical or high-temperature environments, such as in the aerospace or chemical processing industries.
Biocompatible Materials: The surface modification of medical devices with fluorinated compounds can reduce protein adhesion and improve biocompatibility nih.gov.
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated compounds often involves harsh reagents and conditions, making the development of sustainable methods a key research goal.
A patent for the preparation of (1R, 2S)-2-fluoro-cyclopropanamine tosylate outlines a method that is described as having a low cost, high yield, and being environmentally protective, making it suitable for industrial production google.com. This suggests a move towards more sustainable manufacturing processes for this compound and its derivatives.
Furthermore, enzymatic and chemoenzymatic strategies are emerging as powerful tools for the synthesis of complex molecules under mild and environmentally friendly conditions nih.govnih.gov. The use of enzymes, such as lipases or amidases, could offer highly selective and efficient routes to chiral fluorinated cyclopropanes nbuv.gov.ua. The development of enzymatic processes for the synthesis of this compound would represent a significant advancement in green chemistry nih.govnih.gov.
Key aspects of sustainable synthesis for this compound are summarized below.
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Methods | Utilizing catalysts to improve reaction efficiency and reduce waste. | Lower energy consumption, higher atom economy, and reduced use of stoichiometric reagents. |
| Biocatalysis | Employing enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions (aqueous environment, ambient temperature), and reduced environmental impact nih.govnih.gov. |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO2. | Reduced pollution and improved worker safety. |
| Process Intensification | Designing more efficient chemical reactors and processes to minimize energy and material use. | Lower production costs and smaller environmental footprint. |
Non-proteinogenic Amino Acid Building Blocks for Peptides
This compound is considered a non-proteinogenic, or unnatural, amino acid. The incorporation of such unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and chemical biology to create peptides with enhanced properties. The unique conformational constraints imposed by the cyclopropane ring and the electronic effects of the fluorine atom can significantly influence the structure and function of a peptide.
Research has demonstrated the successful synthesis of fluorinated cyclopropyl amino acid analogues and their incorporation into tripeptides nih.gov. The rigid cyclopropane scaffold can be used to induce specific secondary structures, such as turns or helices, in a peptide chain. This conformational control is crucial for designing peptides that can bind to biological targets with high affinity and selectivity.
The benefits of incorporating this compound or its derivatives into peptides include:
Increased Proteolytic Stability: The unnatural structure can make the peptide resistant to degradation by proteases, prolonging its therapeutic effect.
Enhanced Receptor Binding: The constrained conformation can pre-organize the peptide into a shape that is optimal for binding to its target receptor.
Improved Pharmacokinetic Properties: The fluorine atom can modulate the lipophilicity and metabolic stability of the peptide, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.
Probing Biological Systems: Fluorinated amino acids can be used as ¹⁹F NMR probes to study peptide-protein interactions and dynamics rsc.org.
The table below details the potential impacts of incorporating this compound into peptide structures.
| Property | Impact of this compound Incorporation |
| Conformation | Induces turns and rigidifies the peptide backbone. |
| Stability | Increases resistance to enzymatic degradation. |
| Binding Affinity | Can enhance binding to target proteins and receptors. |
| Bioavailability | May improve membrane permeability and metabolic stability. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Fluoro-cyclopropanamine, and how can reaction parameters (e.g., temperature, catalysts) be optimized for yield and purity?
- Methodological Answer : Focus on cyclopropanation strategies, such as the [2+1] cycloaddition of fluoroalkenes with nitrenes or carbenes. Optimize parameters using Design of Experiments (DoE) to assess temperature effects (e.g., cryogenic vs. room temperature) and catalyst selection (e.g., transition-metal vs. organocatalysts). Monitor purity via HPLC or GC-MS .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Combine NMR (<sup>19</sup>F and <sup>1</sup>H) for stereochemical assignment, GC-MS for volatile impurities, and FTIR-ATR for functional group validation. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. Compare with non-fluorinated analogs to isolate fluorine-specific effects. Apply Arrhenius kinetics to predict shelf-life .
Q. What are the primary applications of this compound in medicinal chemistry, particularly in drug discovery?
- Methodological Answer : Use molecular docking studies to evaluate its role as a bioisostere for amine-containing pharmacophores. Prioritize assays for receptor binding (e.g., GPCRs) and metabolic stability (CYP450 assays) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound synthesis?
- Methodological Answer : Employ isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) to trace reaction intermediates. Use DFT calculations to compare energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .
Q. What strategies mitigate conflicting data in enantiomeric excess (ee) measurements across different analytical platforms?
- Methodological Answer : Standardize chiral columns (e.g., Chiralpak IA vs. IB) and validate with polarimetry. Apply statistical reanalysis (e.g., Bland-Altman plots) to identify systematic biases in HPLC vs. GC results .
Q. How can computational models predict the regioselectivity of this compound derivatives in nucleophilic substitution reactions?
- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models to map transition states. Validate predictions with kinetic isotope effect (KIE) experiments .
Q. What experimental designs address challenges in scaling enantioselective synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts. Monitor stereochemistry in real-time using inline FTIR or Raman spectroscopy .
Q. How do researchers reconcile discrepancies in toxicological profiles between in vitro and in vivo studies of this compound?
- Methodological Answer : Conduct interspecies metabolomic comparisons (e.g., human hepatocytes vs. rodent models). Use LC-MS/MS to identify species-specific metabolites affecting toxicity thresholds .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overambitious scope .
- For Data Contradictions : Use triangulation (multiple analytical methods) and meta-analysis frameworks to resolve inconsistencies .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
